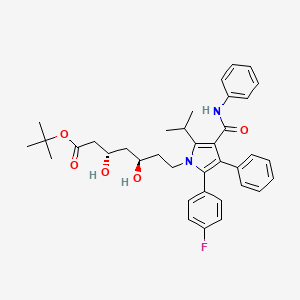

10-trans-Atorvastatin tert-Butyl Ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (3S,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H43FN2O5/c1-24(2)34-33(36(44)39-28-14-10-7-11-15-28)32(25-12-8-6-9-13-25)35(26-16-18-27(38)19-17-26)40(34)21-20-29(41)22-30(42)23-31(43)45-37(3,4)5/h6-19,24,29-30,41-42H,20-23H2,1-5H3,(H,39,44)/t29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCPKKGVOCBYRML-IHLOFXLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@H](C[C@@H](CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H43FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675641 | |

| Record name | tert-Butyl (3S,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217751-95-5 | |

| Record name | tert-Butyl (3S,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 10-trans-Atorvastatin tert-Butyl Ester

An In-Depth Technical Guide to the Synthesis of Atorvastatin tert-Butyl Ester Isomers

Introduction

Atorvastatin, the active pharmaceutical ingredient in Lipitor®, is a synthetic lipid-lowering agent that has been a cornerstone in the management of hypercholesterolemia. Its mechanism of action involves the inhibition of HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway. The synthesis of Atorvastatin is a significant achievement in medicinal chemistry, involving the assembly of a complex, multi-chiral molecule. This guide provides an in-depth exploration of a plausible synthetic pathway for 10-trans-Atorvastatin tert-Butyl Ester, a derivative where the carboxylic acid is protected as a tert-butyl ester. The designation "10-trans" is interpreted here as referring to the trans relationship of the key substituents on the pyrrole core, a common feature in many synthetic routes.

This document is intended for researchers, scientists, and drug development professionals, offering not just a protocol but also the underlying scientific rationale for the experimental choices, ensuring a deep understanding of the synthesis.

The Strategic Approach to Atorvastatin Synthesis

The industrial synthesis of Atorvastatin has evolved over the years, with a primary focus on efficiency, cost-effectiveness, and stereochemical control. A convergent synthesis strategy is often employed, where the molecule is constructed from several key fragments that are prepared separately and then joined together in the final stages. This approach allows for greater flexibility and optimization of each step, leading to higher overall yields.

Our focus will be on a well-established route that utilizes the Paal-Knorr pyrrole synthesis to construct the central heterocyclic core of Atorvastatin. This method is highly reliable and provides a robust foundation for the subsequent introduction of the chiral side chains.

Visualizing the Synthetic Pathway

The following diagram outlines the convergent synthesis strategy for this compound, starting from key precursors and culminating in the final product.

Caption: Convergent synthesis pathway for this compound.

Detailed Synthesis Protocol and Rationale

Part 1: Synthesis of the Pyrrole Core via Paal-Knorr Condensation

The Paal-Knorr synthesis is a classic and highly effective method for constructing pyrroles from 1,4-dicarbonyl compounds and a primary amine. In the context of Atorvastatin synthesis, this involves the reaction of a specifically designed 1,4-dicarbonyl intermediate with an aniline derivative.

Experimental Protocol:

-

Synthesis of the 1,4-Dicarbonyl Intermediate: The synthesis begins with the Friedel-Crafts acylation of fluorobenzene with isobutyryl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to yield 4-fluoro-α,α-dimethylphenylacetone. This is followed by a series of reactions to introduce the second carbonyl group at the appropriate position.

-

Paal-Knorr Condensation: The resulting 1,4-dicarbonyl compound is reacted with 3-amino-3-(4-fluorophenyl)acrylonitrile in a suitable solvent such as toluene or xylene, with a catalytic amount of a weak acid (e.g., pivalic acid). The reaction mixture is heated to reflux to drive the condensation and subsequent cyclization, forming the pyrrole ring.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated by precipitation or extraction. Purification is typically achieved by recrystallization or column chromatography to yield the pure pyrrole core.

Scientific Rationale:

-

Choice of Reactants: The choice of the 1,4-dicarbonyl and the aniline derivative is dictated by the final structure of Atorvastatin. The substituents on these precursors are strategically placed to become the side groups on the final pyrrole ring.

-

Reaction Conditions: The use of a weak acid catalyst facilitates the initial imine formation, which is the rate-determining step in many Paal-Knorr reactions. The high temperature is necessary to promote the dehydration and cyclization steps.

-

Stereochemical Considerations: The Paal-Knorr synthesis itself does not introduce any new chiral centers. The stereochemistry of Atorvastatin is introduced via the chiral side-chain, which is attached in a later step.

Part 2: Synthesis of the Chiral Side-Chain

The dihydroxyheptanoate side-chain is a crucial component of Atorvastatin, responsible for its biological activity. The synthesis of this fragment with the correct stereochemistry is a key challenge.

Experimental Protocol:

-

Asymmetric Aldol Reaction: A common approach involves an asymmetric aldol reaction between a chiral aldehyde and a silyl enol ether, catalyzed by a chiral Lewis acid. This establishes the two adjacent stereocenters with high diastereoselectivity.

-

Reduction and Protection: The resulting aldol product is then selectively reduced to form the 1,3-diol. The hydroxyl groups are often protected with suitable protecting groups (e.g., silyl ethers) to prevent unwanted side reactions in subsequent steps.

-

Chain Extension and Functional Group Manipulation: The carbon chain is extended to the required length, and the terminal functional group is converted to a suitable group for coupling with the pyrrole core (e.g., an aldehyde or a terminal alkyne).

Scientific Rationale:

-

Stereocontrol: The use of chiral catalysts or auxiliaries is essential to control the stereochemistry of the newly formed chiral centers. The choice of catalyst and reaction conditions is critical for achieving high enantiomeric excess.

-

Protecting Groups: Protecting groups are used to mask reactive functional groups and are chosen based on their stability to the reaction conditions and the ease of their removal in the final steps.

Part 3: Final Assembly and Esterification

The final stage of the synthesis involves coupling the pyrrole core with the chiral side-chain and then converting the carboxylic acid to the tert-butyl ester.

Experimental Protocol:

-

Coupling Reaction: The pyrrole core and the chiral side-chain are coupled using a suitable reaction, such as a Wittig reaction or a Horner-Wadsworth-Emmons reaction, if the side-chain has a terminal phosphonate and the core has an aldehyde.

-

Deprotection: The protecting groups on the diol are removed under mild conditions to reveal the free hydroxyl groups.

-

Esterification: The carboxylic acid moiety is converted to the tert-butyl ester. This can be achieved by reacting the carboxylic acid with tert-butanol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

-

Purification: The final product is purified by column chromatography or preparative HPLC to isolate the desired this compound isomer.

Scientific Rationale:

-

Coupling Strategy: The choice of coupling reaction depends on the functional groups present on the two fragments. The goal is to form the carbon-carbon bond connecting the side-chain to the pyrrole ring efficiently and with high yield.

-

Esterification Method: The use of DCC/DMAP is a standard method for esterification under mild conditions, which is important to avoid side reactions with the other functional groups in the molecule. The tert-butyl ester serves as a protecting group for the carboxylic acid and can be cleaved under acidic conditions if the free acid is required.

Quantitative Data Summary

| Step | Reaction | Key Reagents | Typical Yield (%) | Purity (%) |

| 1 | Paal-Knorr Pyrrole Synthesis | 1,4-Dicarbonyl, Aniline derivative, Pivalic acid | 75-85 | >98 |

| 2 | Asymmetric Aldol Reaction | Chiral Aldehyde, Silyl enol ether, Chiral Lewis Acid | 80-90 (diastereomeric excess >95%) | >97 |

| 3 | Coupling Reaction | Pyrrole core, Chiral side-chain, Wittig or HWE reagents | 60-70 | >95 |

| 4 | Esterification | Atorvastatin acid, tert-Butanol, DCC, DMAP | 85-95 | >99 |

Conclusion

The synthesis of this compound is a complex undertaking that requires careful planning and execution. The convergent approach, utilizing the Paal-Knorr synthesis for the core and asymmetric reactions for the side-chain, provides a robust and efficient route to this important molecule. By understanding the scientific principles behind each step, researchers can optimize the synthesis to achieve high yields and purity, paving the way for further research and development in the field of cardiovascular medicine.

References

-

Title: The discovery of atorvastatin, a novel HMG-CoA reductase inhibitor. Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: A practical, enantioselective synthesis of the atorvastatin side chain. Source: The Journal of Organic Chemistry URL: [Link]

-

Title: A convergent synthesis of atorvastatin. Source: Tetrahedron Letters URL: [Link]

-

Title: Paal-Knorr Pyrrole Synthesis. Source: Organic Syntheses URL: [Link]

-

Title: Recent Advances in the Synthesis of Atorvastatin. Source: Current Organic Synthesis URL: [Link]

An In-Depth Technical Guide to 10-trans-Atorvastatin tert-Butyl Ester: A Key Process-Related Impurity in Atorvastatin Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 10-trans-Atorvastatin tert-Butyl Ester, a critical process-related impurity encountered during the synthesis of the blockbuster drug, Atorvastatin. As a stereoisomeric impurity, its formation, identification, and control are of paramount importance in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document delves into the structural elucidation, physicochemical characteristics, and analytical methodologies pertinent to this specific diastereomer. It is intended to serve as a valuable resource for researchers, analytical scientists, and process chemists involved in the development and manufacturing of Atorvastatin.

Introduction: The Significance of Stereoisomeric Purity in Atorvastatin

Atorvastatin, a fully synthetic HMG-CoA reductase inhibitor, is a widely prescribed medication for the management of hypercholesterolemia. Its therapeutic efficacy is intrinsically linked to its specific stereochemistry, particularly the (3R,5R)-dihydroxyheptanoic acid side chain, which mimics the natural substrate of the target enzyme. The manufacturing process of Atorvastatin is a complex multi-step synthesis where the potential for the formation of various impurities, including stereoisomers, is a significant concern.

This compound has been identified as a notable process-related impurity. The "trans" designation refers to the relative stereochemistry of the hydroxyl groups on the heptanoate side chain, which differs from the desired "cis" (3R,5R) configuration of the active drug. The presence of this diastereomer can impact the purity and potentially the safety and efficacy profile of the final drug product. Therefore, a thorough understanding of its chemical properties is essential for the development of robust analytical methods for its detection and control.

Structural Elucidation and Nomenclature

The precise chemical structure of this compound is crucial for its unambiguous identification.

IUPAC Name: tert-butyl (3S,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate[1]

CAS Number: 1217751-95-5[1]

Molecular Formula: C₃₇H₄₃FN₂O₅[1]

Molecular Weight: 614.75 g/mol [1]

The key structural feature that differentiates this impurity from the desired (3R,5R)-Atorvastatin tert-Butyl Ester is the stereochemistry at the C-3 position of the heptanoate side chain, which is in the 'S' configuration instead of 'R'. This seemingly minor change results in a diastereomeric relationship with the intended intermediate.

Protocol for the Synthesis of a Chiral Precursor (Illustrative):

Step 1: Preparation of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate This step often involves a Blaise condensation of a silyl-protected (S)-4-chloro-3-hydroxy-butanenitrile with the zinc enolate of tert-butyl bromoacetate. The protection of the hydroxyl group is critical to prevent side reactions.

Step 2: Stereoselective Reduction The resulting keto-ester is then subjected to a stereoselective reduction. This can be achieved using various reagents, including chiral catalysts like Ru[(R)-TolBINAP]Cl₂ with catalytic hydrogenation. The choice of catalyst and reaction conditions is crucial for achieving the desired diastereoselectivity. The reaction is typically carried out under hydrogen pressure at a specific temperature and for a defined duration.

Step 3: Purification Following the reaction, the product mixture is purified, often using column chromatography, to separate the desired diastereomer from other isomers.

Analytical Characterization

The unambiguous identification and quantification of this compound in the presence of the desired (3R,5R)-isomer and other related substances require sophisticated analytical techniques.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of Atorvastatin and its impurities.

-

Reversed-Phase HPLC (RP-HPLC): This is the most common technique used. A C18 column is typically employed with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). Gradient elution is often necessary to achieve adequate separation of all impurities.

-

Chiral HPLC: To resolve the diastereomers, chiral stationary phases (CSPs) are required. This technique is essential for accurately quantifying the amount of the 10-trans impurity.

A typical stability-indicating HPLC method would involve:

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient mixture of a buffered aqueous phase and an organic solvent.

-

Detection: UV detection at a wavelength where Atorvastatin and its impurities exhibit significant absorbance (typically around 240-250 nm).

-

Flow Rate: Typically around 1.0 mL/min.

Spectroscopic Methods

Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for the structural confirmation of impurities.

-

Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it provides molecular weight information and fragmentation patterns that are crucial for identifying unknown impurities. The electrospray ionization (ESI) source is commonly used. The mass spectrum of this compound would be identical to that of the (3R,5R)-isomer, showing a protonated molecular ion [M+H]⁺ at m/z 615.3. However, LC-MS allows for the separation of the isomers before they enter the mass spectrometer.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the precise stereochemistry of the molecule. While the overall spectra of the diastereomers will be very similar, subtle differences in the chemical shifts and coupling constants of the protons and carbons in the chiral side chain can be used to distinguish between the (3S,5R) and (3R,5R) isomers. Detailed 2D NMR experiments (e.g., COSY, HSQC, HMBC) are often required for complete assignment and structural confirmation. A study on Atorvastatin enantiomers suggests that the chemical shifts of protons on the chiral centers and adjacent carbons are sensitive to the stereoconfiguration.

-

Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and amide (N-H) groups. While it may not be able to distinguish between diastereomers on its own, it serves as a good tool for confirming the overall structure.

Stability and Degradation

Understanding the stability of this compound is important, as it can also potentially form as a degradation product. Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.

Atorvastatin itself is known to be susceptible to degradation under acidic, basic, oxidative, and photolytic conditions. The tert-butyl ester group is particularly labile to acidic conditions, which can lead to hydrolysis to the corresponding carboxylic acid. The dihydroxyheptanoate side chain can also undergo lactonization under acidic conditions.

While specific degradation studies on this compound are not extensively published, it is reasonable to assume that it would exhibit similar degradation pathways to the (3R,5R)-isomer. Key potential degradation reactions include:

-

Hydrolysis: Cleavage of the tert-butyl ester to the carboxylic acid.

-

Lactonization: Intramolecular cyclization of the dihydroxyheptanoic acid side chain to form a lactone.

-

Oxidation: Degradation of the pyrrole ring or other parts of the molecule.

Conclusion

This compound is a significant process-related impurity in the synthesis of Atorvastatin, arising from incomplete stereocontrol during the formation of the chiral dihydroxyheptanoate side chain. Its presence necessitates the use of highly specific and sensitive analytical methods, such as chiral HPLC, to ensure the purity and quality of the final drug substance. A thorough understanding of its chemical properties, including its structure, formation, and potential degradation pathways, is crucial for process optimization, analytical method development, and regulatory compliance in the pharmaceutical industry. This technical guide provides a foundational understanding of this critical impurity, empowering scientists and researchers to effectively manage its presence in the manufacturing of Atorvastatin.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Veeprho. (n.d.). This compound. Retrieved from [Link]

- Alnajjar, R., et al. (2021). Molecular Modeling Analysis of Atorvastatin Drug Enantiomers. International Journal of Multidisciplinary Sciences and Advanced Technology, Special Issue 1, 223–232.

- Krauß, J., et al. (2019). Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids. Beilstein Journal of Organic Chemistry, 15, 2085–2091.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Technical Guide to 10-trans-Atorvastatin tert-Butyl Ester: Synthesis, Characterization, and Analytical Control

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-trans-Atorvastatin tert-Butyl Ester is a critical stereoisomeric impurity and process intermediate related to the synthesis of Atorvastatin, a leading synthetic lipid-lowering agent.[1][2] Its presence in the final active pharmaceutical ingredient (API) is strictly regulated and must be monitored to ensure the safety and efficacy of the drug product. This technical guide provides an in-depth overview of the compound's chemical identity, its significance as a process-related impurity, and the analytical methodologies required for its control in a pharmaceutical setting.

Chemical Identity and Structure

The fundamental step in controlling any chemical entity is a precise understanding of its structure and nomenclature.

IUPAC Name and Synonyms

-

Systematic (IUPAC) Name : tert-butyl (3S,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate.[1][3]

Molecular Characteristics

A summary of the key molecular properties is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₃₇H₄₃FN₂O₅ | [1][3] |

| Molecular Weight | 614.7 g/mol | [1][3] |

| Canonical SMILES | CC(C)C1=C(C(=C(N1CCOC(C)(C)C)O">C@HO)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | [1] |

| InChI Key | GCPKKGVOCBYRML-LOYHVIPDSA-N | [4] |

Chemical Structure

The structure of this compound is distinguished from its parent molecule, Atorvastatin tert-Butyl Ester, by the stereochemistry at the C3 position of the dihydroxyheptanoate side chain.[3][4][5] This seemingly minor difference has significant implications for analytical separation.

Caption: 2D structure of this compound.

Significance in Pharmaceutical Manufacturing

In the synthesis of Atorvastatin, the tert-butyl ester is a key intermediate.[6] The formation of the trans isomer (specifically, the (3S,5R) diastereomer) can occur through isomerization of the desired (3R,5R) Atorvastatin tert-butyl ester intermediate.[1][5]

Causality of Formation : This isomerization can be promoted by non-optimal reaction conditions or during storage. As a process-related impurity, its levels must be carefully controlled to meet the stringent purity requirements set by pharmacopeias and regulatory bodies like the FDA.[1][7] The presence of stereoisomeric impurities can potentially impact the drug's efficacy and safety profile.

Analytical Characterization and Control Strategy

A robust, self-validating analytical system is essential for the identification and quantification of this compound. This typically involves a combination of chromatographic and spectroscopic techniques.

Chromatographic Separation: A Validated HPLC Protocol

High-Performance Liquid Chromatography (HPLC) is the cornerstone for separating this compound from Atorvastatin and other related substances.[1]

Expertise in Method Development : The choice of a chiral stationary phase is often necessary to resolve stereoisomers. However, achiral reversed-phase columns (like C18) can also be effective, capitalizing on the subtle differences in polarity and spatial arrangement between the diastereomers. The mobile phase composition, particularly the organic modifier and pH, is optimized to maximize resolution.

A Self-Validating Protocol Example :

-

Column : C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Rationale: Provides excellent resolving power for the hydrophobic core of the molecule.

-

-

Mobile Phase A : 0.01M Phosphate buffer, pH adjusted to 4.5 with phosphoric acid.

-

Rationale: Buffering controls the ionization state of acidic/basic functional groups, ensuring reproducible retention times.

-

-

Mobile Phase B : Acetonitrile.

-

Rationale: A strong organic solvent that elutes the highly retained analytes.

-

-

Gradient Elution :

-

0-10 min: 40% B

-

10-30 min: 40% to 70% B

-

30-35 min: 70% B

-

35-40 min: 70% to 40% B (re-equilibration)

-

Rationale: A gradient is necessary to first separate more polar impurities before eluting the highly retained Atorvastatin and its ester impurities.

-

-

Flow Rate : 1.0 mL/min.

-

Column Temperature : 35°C.

-

Rationale: Elevated temperature improves peak shape and reduces viscosity, but must be controlled to ensure run-to-run consistency.

-

-

Detection : UV at 245 nm.

-

Rationale: This wavelength corresponds to a strong absorbance maximum for the pyrrole chromophore common to all related compounds.

-

-

Injection Volume : 10 µL.

This protocol must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Caption: Standard workflow for HPLC-based impurity profiling.

Spectroscopic Confirmation

While HPLC provides quantitative data, structural confirmation relies on mass spectrometry and NMR.

-

LC-MS : Coupling the HPLC system to a mass spectrometer allows for the confirmation of the molecular weight (614.7 g/mol ) for the eluting impurity peak, providing orthogonal verification of its identity.[1]

-

NMR Spectroscopy : For definitive structural elucidation and stereochemical assignment, the impurity can be isolated and analyzed by ¹H and ¹³C NMR. Key diagnostic signals, particularly the chemical shifts and coupling constants of the protons on the dihydroxyheptanoate chain (C3 and C5), would differ from those of the (3R,5R) isomer, confirming the trans relationship.[5]

Conclusion

The control of this compound is a non-trivial but essential aspect of Atorvastatin manufacturing. Its identity as a stereoisomeric process-related impurity necessitates the development and validation of highly specific analytical methods, primarily HPLC, supported by spectroscopic techniques for definitive confirmation. By understanding the chemical nature of this impurity and implementing a robust control strategy, pharmaceutical manufacturers can ensure the consistent quality, safety, and efficacy of the final Atorvastatin drug product, in line with global regulatory expectations.

References

-

Veeprho. This compound | CAS 1217751-95-5. Available from: [Link]

-

PubChem. 10-trans-Atorvastatin Acetonide tert-Butyl Ester | C40H47FN2O5. Available from: [Link]

-

PubChem. Atorvastatin tert-butyl ester | C37H43FN2O5. Available from: [Link]

-

Pharmaffiliates. Atorvastatin-impurities. Available from: [Link]

-

PubChem. This compound | C37H43FN2O5. Available from: [Link]

-

Allmpus. (3s,5s)-atorvastatin tert-butyl ester. Available from: [Link]

-

SynZeal. Atorvastatin Impurities. Available from: [Link]

-

ResearchGate. Synthesis of Some Impurities and/or Degradation Products of Atorvastatin. Available from: [Link]

-

Pipzine Chemicals. (3R,5R)-tert-Butyl 7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate. Available from: [Link]

-

Angene. tert-Butyl 7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl). Available from: [Link]

-

PubChem. Atorvastatin Acetonide tert-Butyl Ester | C40H47FN2O5. Available from: [Link]

-

Pharmaffiliates. (3S,5R)-Tert-butyl 7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate. Available from: [Link]

-

LookChem. (3R,5R)-tert-Butyl 7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate. Available from: [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | C37H43FN2O5 | CID 46780497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Atorvastatin tert-butyl ester | C37H43FN2O5 | CID 11238911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. calpaclab.com [calpaclab.com]

- 7. synthinkchemicals.com [synthinkchemicals.com]

10-trans-Atorvastatin tert-Butyl Ester CAS number and identification

An In-depth Technical Guide to 10-trans-Atorvastatin tert-Butyl Ester: Identification, Characterization, and Control

Executive Summary: This guide provides a comprehensive technical overview of this compound (CAS Number: 1217751-95-5), a critical process-related impurity in the synthesis of Atorvastatin. As a stereoisomeric impurity, its presence can impact the final drug substance's purity and potency profile.[1] This document, intended for researchers, analytical scientists, and drug development professionals, details the compound's chemical identity, explores the stereochemical context of its formation, and presents robust analytical methodologies for its definitive identification and quantification. By synthesizing information from orthogonal analytical techniques, including chromatography and spectroscopy, this guide establishes a framework for the effective monitoring and control of this impurity, aligning with stringent regulatory standards such as those outlined by the International Council for Harmonisation (ICH).[1]

Core Chemical Identity and Properties

This compound is a diastereomer of the desired (3R, 5R)-Atorvastatin tert-Butyl Ester intermediate used in the manufacturing of Atorvastatin. The "trans" designation refers to the stereochemical relationship of the hydroxyl groups on the heptanoate side chain. Understanding its fundamental properties is the first step in developing effective control strategies.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1217751-95-5 | [1][2] |

| IUPAC Name | tert-butyl (3S,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | [1][2] |

| Synonyms | Atorvastatin Impurity 70 | [2] |

| Molecular Formula | C₃₇H₄₃FN₂O₅ | [1][2] |

| Molecular Weight | 614.7 g/mol | [1][2] |

| Nature | Stereoisomeric impurity |[1] |

It is crucial to distinguish this impurity from its parent intermediate, (3R,5R)-Atorvastatin tert-Butyl Ester (CAS: 134395-00-9), and other related substances like 10-trans-Atorvastatin Acetonide tert-Butyl Ester (CAS: 1105067-90-0), a protected form of the impurity.[3][4][5]

The Imperative of Stereochemical Control in Atorvastatin Synthesis

The therapeutic efficacy of Atorvastatin is exclusively attributed to its (3R, 5R) stereoisomer.[6] This isomer is responsible for the targeted inhibition of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. The formation of other diastereomers, such as the 10-trans impurity, represents a critical quality attribute that must be controlled.

This impurity can emerge during the synthesis or storage of the Atorvastatin tert-butyl ester intermediate through isomerization.[1] The conditions of the chemical environment, such as pH and temperature, can facilitate the conversion from the desired cis diol configuration to the undesired trans form. This underscores the necessity of optimized and controlled reaction and storage conditions to mitigate its formation.[1]

Caption: Isomeric relationship and impurity formation pathway.

Analytical Methodologies for Identification and Quantification

A multi-technique, or orthogonal, approach is essential for the unambiguous identification and accurate quantification of this compound.[1] This ensures method specificity and reliability, which are cornerstones of a robust analytical control strategy.

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Separation

HPLC is the primary technique for separating Atorvastatin from its related impurities.[7][8] Due to the stereoisomeric nature of the 10-trans impurity, both achiral and chiral chromatographic methods are necessary for a complete impurity profile.

-

Achiral Reversed-Phase (RP-HPLC): RP-HPLC, typically using a C18 column, is effective for separating Atorvastatin and its intermediates from impurities with different polarities.[9] While it may not resolve all diastereomers, it is a fundamental tool for general purity assessment.

-

Chiral HPLC: This is the definitive technique for separating diastereomers. Polysaccharide-based chiral stationary phases, such as those found in Chiralcel® columns, are highly effective.[6][10] The differential interaction of the stereoisomers with the chiral stationary phase allows for their separation and individual quantification.

Protocol: Chiral HPLC Method for Diastereomer Separation

This protocol is a representative methodology based on established principles for separating Atorvastatin diastereomers.[6][10]

-

System: High-Performance Liquid Chromatography system with UV detection.

-

Column: Chiralcel® OD-RH or similar polysaccharide-based chiral column.

-

Mobile Phase: A mixture of n-hexane and 2-propanol (e.g., 95:5 v/v). The exact ratio may require optimization.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 260 nm.[10]

-

Injection Volume: 10-20 µL.

-

Column Temperature: Ambient or controlled (e.g., 35 °C) for improved reproducibility.[6]

-

System Suitability: The method must be validated for resolution between the main peak (Atorvastatin tert-Butyl Ester) and the trans-isomer peak, ensuring baseline or near-baseline separation.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for confirming the identity of impurities.[11]

-

Causality: By coupling the separation power of HPLC with the mass-resolving capability of MS, a precise mass-to-charge ratio for the eluting peak can be obtained. For this compound, this would confirm the expected molecular weight of 614.7 g/mol , providing strong evidence of its identity.[1] This technique is a cornerstone of impurity profiling and is frequently used in forced degradation studies to identify unknown degradation products.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy (¹H and ¹³C) provides the most detailed structural information, making it the ultimate tool for confirming the trans configuration of the diol side chain.[1][11]

-

Mechanistic Insight: While MS confirms the molecular formula, NMR elucidates the precise arrangement of atoms and their stereochemical relationships. The chemical shifts and, more importantly, the coupling constants of the protons on the carbons bearing the hydroxyl groups will differ significantly between the cis and trans isomers. This detailed structural fingerprint provides irrefutable confirmation of the impurity's identity.

Table 2: Summary of Analytical Techniques

| Technique | Purpose | Key Insights |

|---|---|---|

| Chiral HPLC | Separation and Quantification | Resolves diastereomers, determines impurity level.[6][10] |

| LC-MS | Identity Confirmation | Confirms molecular weight (614.7 g/mol ).[1][11] |

| ¹H / ¹³C NMR | Definitive Structural Elucidation | Confirms the trans stereochemical configuration.[1][11] |

Caption: Integrated analytical workflow for impurity identification.

Regulatory Context and Control Strategies

The control of impurities is a non-negotiable aspect of pharmaceutical development, governed by guidelines from bodies like the ICH.

-

ICH Q3A/Q3B Guidelines: These guidelines mandate the identification and qualification of impurities at specific thresholds. As a process-related impurity, this compound must be monitored and controlled to remain within these established limits.[1]

-

Reference Standards: The use of a certified reference standard for this compound is critical for the validation of analytical methods and the accurate quantification of the impurity in batch release testing.[1]

-

Mitigation and Control: The most effective control strategy is prevention. This involves optimizing reaction conditions (e.g., temperature, reagents, reaction time) and establishing controlled storage conditions (e.g., temperature, humidity, light exposure) for the Atorvastatin tert-butyl ester intermediate to minimize the potential for isomerization.[1]

Conclusion

This compound is a significant stereoisomeric impurity that demands rigorous analytical characterization and control during the synthesis of Atorvastatin. Its proper identification is not merely an analytical exercise but a fundamental requirement for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient. A self-validating analytical system, leveraging the separation power of chiral HPLC and the confirmatory capabilities of MS and NMR, provides the necessary framework for its management. By understanding the causality of its formation and implementing robust analytical workflows and preventative process controls, manufacturers can ensure their final product meets the highest standards of purity mandated by global regulatory agencies.

References

-

This compound | CAS 1217751-95-5. Veeprho. [Link]

-

Atorvastatin-impurities. Pharmaffiliates. [Link]

-

Chiral screening approach of atorvastatin diastereomers by HPLC method. Mediterranean Journal of Pharmacy and pharmaceutical sciences. [Link]

-

10-trans-Atorvastatin Acetonide tert-Butyl Ester | C40H47FN2O5. PubChem. [Link]

-

Improving the Current European Pharmacopoeia Enantio-Selective HPLC Method for the Determination of Enantiomeric Purity in Atorvastatin Calcium Salt Drug Substance. MDPI. [Link]

-

Analytical Techniques for Atorvastatin: Advances in Chromatography, Spectroscopy, and Hyphenated Methods. International Journal of Pharmaceutical Sciences. [Link]

-

Synchronized separation of atorvastatin—an antihyperlipidemic drug with antihypertensive, antidiabetic, antithrombotic drugs by RP-LC for determination in combined formulations. National Institutes of Health (NIH). [Link]

-

Separation profile of atorvastatin reference solution (c) (EP 8) using... ResearchGate. [Link]

-

Atorvastatin tert-butyl ester | C37H43FN2O5 | CID 11238911. PubChem. [Link]

-

Atorvastatin 5-Isopropyl Ether tert-Butyl Ester. Veeprho. [Link]

-

Various analytical methods for analysis of atorvastatin: A review. ResearchGate. [Link]

-

Cas 134395-00-9,Atorvastatin tert-Butyl Ester. LookChem. [Link]

-

This compound | C37H43FN2O5 | CID 46780497. PubChem. [Link]

-

10-trans-Atorvastatin Acetonide Tert-Butyl Ester | CAS 1105067-90-0. Veeprho. [Link]

-

Analysis of Atorvastatin as per USP Monograph Utilizing Alliance™ iS HPLC System. Waters. [Link]

-

Atorvastatin: A Review of Analytical Methods for Pharmaceutical Quality Control and Monitoring. PubMed. [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. This compound | C37H43FN2O5 | CID 46780497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 10-trans-Atorvastatin Acetonide tert-Butyl Ester | C40H47FN2O5 | CID 46780496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Atorvastatin tert-butyl ester | C37H43FN2O5 | CID 11238911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Improving the Current European Pharmacopoeia Enantio-Selective HPLC Method for the Determination of Enantiomeric Purity in Atorvastatin Calcium Salt Drug Substance [mdpi.com]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. Atorvastatin: A Review of Analytical Methods for Pharmaceutical Quality Control and Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medjpps.com [medjpps.com]

- 11. veeprho.com [veeprho.com]

A Technical Guide to the Physicochemical Characteristics of 10-trans-Atorvastatin tert-Butyl Ester

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of 10-trans-Atorvastatin tert-Butyl Ester, a significant stereoisomeric impurity and synthetic intermediate of Atorvastatin. A thorough understanding of its properties is paramount for the robust development of analytical methods, impurity profiling, and control strategies in the manufacturing of Atorvastatin. This document synthesizes field-proven insights with established analytical principles to offer a practical framework for the characterization of this compound. We delve into its structural and physicochemical properties, including solubility and melting point, and provide detailed protocols for its analytical characterization using modern chromatographic and spectroscopic techniques. Furthermore, we address the critical aspect of its stability, outlining a systematic approach for conducting forced degradation studies to elucidate potential degradation pathways. This guide is intended to be a valuable resource for professionals engaged in the research, development, and quality control of Atorvastatin.

Introduction: The Significance of Characterizing Atorvastatin Impurities

Atorvastatin, a leading synthetic statin, is a cornerstone in the management of hypercholesterolemia. Its therapeutic success is contingent on the purity and quality of the active pharmaceutical ingredient (API). During the synthesis of Atorvastatin, various process-related impurities and degradation products can emerge. Among these, stereoisomeric impurities are of particular concern due to their potential to affect the drug's efficacy and safety profile.

This compound is a notable stereoisomeric impurity that can arise from the isomerization of the Atorvastatin tert-Butyl Ester intermediate during synthesis or storage[1]. The presence of this trans isomer can impact the impurity profile and potency of the final drug product. Therefore, a comprehensive characterization of its physicochemical properties is not merely an academic exercise but a regulatory and scientific necessity. This guide provides an in-depth exploration of these characteristics, offering both foundational knowledge and practical methodologies.

Structural and Physicochemical Properties

A fundamental understanding of the molecular structure and inherent physical properties of this compound is the bedrock of any analytical endeavor.

Chemical Structure

The chemical structure of this compound is depicted below. The key feature distinguishing it from the desired cis isomer is the trans configuration of the substituents on the dihydroxyheptanoate side chain.

Sources

A Technical Guide to 10-trans-Atorvastatin tert-Butyl Ester: Synthesis, Characterization, and Control as a Critical Process Intermediate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of 10-trans-Atorvastatin tert-Butyl Ester, a critical stereoisomeric impurity and intermediate in the synthesis of Atorvastatin. As Senior Application Scientists, our focus is to deliver not just procedural steps, but the underlying scientific rationale, enabling robust process development and analytical control in pharmaceutical manufacturing.

Introduction: The Significance of Stereochemical Control in Atorvastatin Synthesis

Atorvastatin, the active pharmaceutical ingredient (API) in one of the world's most prescribed cholesterol-lowering medications, is a fully synthetic inhibitor of HMG-CoA reductase.[1] Its efficacy is intrinsically linked to the precise three-dimensional arrangement of its atoms, particularly the (3R,5R) stereochemistry of the dihydroxyheptanoate side chain. The tert-butyl ester of Atorvastatin is a key intermediate in many convergent synthetic strategies, such as the widely employed Paal-Knorr pyrrole synthesis.[1]

This compound, its stereoisomer, emerges as a process-related impurity.[2] While structurally similar, the difference in the spatial orientation of the hydroxyl groups (trans vs. the desired cis) can have significant implications for the final drug's safety and efficacy profile. Therefore, understanding the formation, identification, and control of this specific impurity is paramount for any robust Atorvastatin manufacturing process. This guide will dissect the causality behind its formation and outline authoritative methods for its management.

Chemical Identity and Structural Elucidation

A precise understanding of the molecular structure is the foundation for all subsequent process chemistry and analytical work.

-

IUPAC Name: tert-butyl (3S,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate[2][3]

-

Molecular Weight: 614.7 g/mol [3]

The key structural feature is the trans relationship between the C3 and C5 hydroxyl groups on the heptanoate side chain, which contrasts with the desired cis configuration of the active (3R,5R)-Atorvastatin isomer.

Caption: Synthetic workflow showing the formation of the target intermediate and the trans-isomer impurity.

Causality of Isomerization: The conversion from the desired cis-diol to the trans-diol can be catalyzed by both acidic and basic conditions, often exacerbated by elevated temperatures or prolonged reaction times. The mechanism can involve protonation or deprotonation of the hydroxyl groups, leading to the formation of intermediates that allow for epimerization at one of the chiral centers. Controlling pH, temperature, and processing time, especially during the deprotection of the side-chain (e.g., removal of an acetonide group) and subsequent work-up steps, is therefore critical to minimize the formation of this impurity. [2][4]

Analytical Characterization and Quantification

The structural similarity between the cis and trans isomers necessitates the use of high-resolution orthogonal analytical techniques for accurate identification and quantification. [2]

Experimental Protocol: Chiral HPLC for Stereoisomer Separation

Objective: To resolve and quantify this compound from the desired (3R,5R)-cis isomer.

Methodology:

-

Column: A chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose (e.g., Chiralpak series), is required. The choice of the specific CSP is critical and must be validated.

-

Mobile Phase: A non-polar mobile phase, typically a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol, is used. The ratio is optimized to achieve baseline separation. For example, a starting point could be 90:10 n-Hexane:Isopropanol.

-

Flow Rate: Typically set between 0.5 to 1.5 mL/min.

-

Detection: UV detection at a wavelength where the pyrrole chromophore absorbs strongly (e.g., 254 nm).

-

Sample Preparation: Dissolve a precisely weighed sample of the intermediate in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).

-

Analysis: Inject the sample and a certified reference standard of the trans-impurity. The retention times will differ, allowing for identification and quantification based on peak area.

Data Presentation: Comparative Analytical Techniques

The following table summarizes the primary techniques used for the comprehensive characterization of this intermediate.

| Analytical Technique | Purpose | Typical Observations & Insights |

| Chiral HPLC | Isomer Separation & Quantification | Provides baseline resolution of cis and trans isomers. Essential for accurate purity assessment. Retention times are distinct for each stereoisomer. |

| Reverse-Phase HPLC | General Purity Assessment | Used to detect other process-related impurities (e.g., starting materials, byproducts) but typically does not resolve the cis/trans isomers. |

| LC-MS | Molecular Weight Confirmation | Confirms the molecular ion peak corresponding to the formula C₃₇H₄₃FN₂O₅, confirming the compound's identity but not its stereochemistry. [2] |

| ¹H NMR Spectroscopy | Structural Confirmation | The chemical shifts and coupling constants of the protons on the diol side chain (C3-H, C5-H) differ between the cis and trans isomers, providing definitive structural evidence. [2] |

| ¹³C NMR Spectroscopy | Carbon Skeleton Confirmation | Complements ¹H NMR by confirming the carbon framework of the molecule. [2] |

Purification Strategies and Control

Minimizing the level of this compound is a key objective in process development. Since it is formed from the desired product, purification is the primary method of control.

-

Selective Crystallization: The most industrially viable method. The different spatial arrangements of the cis and trans isomers can lead to differences in their crystal lattice energies and solubilities in specific solvent systems. By carefully selecting solvents and controlling temperature, it is often possible to induce the preferential crystallization of the desired cis isomer, leaving the more soluble trans impurity in the mother liquor. This process requires significant optimization of solvent ratios, temperature profiles, and seeding strategies.

-

Preparative Chromatography: While highly effective at separating the isomers, preparative chromatography is expensive and less practical for large-scale manufacturing. It is more commonly used for producing analytical reference standards.

The most effective strategy is to minimize the impurity's formation in the first place by rigorously controlling the reaction conditions (pH, temperature, time) during the critical synthetic steps.

Regulatory Perspective and Impact on Drug Quality

Regulatory bodies like the FDA and EMA, following ICH Q3A/B guidelines, mandate strict control over impurities in drug substances. [2]Stereoisomers are treated as distinct chemical entities. The presence of this compound in the intermediate can carry through to the final API. If the final hydrolysis step does not remove it, the resulting trans-Atorvastatin acid would be a difficult-to-remove impurity in the final drug product.

The qualification and control limits for such impurities must be established based on toxicological data and pharmacopeial monographs. As a process-related impurity, its level must be monitored and controlled to ensure the consistency, safety, and efficacy of every batch of Atorvastatin produced.

Conclusion

This compound is more than a minor byproduct; it is a critical quality attribute in the synthesis of Atorvastatin. Its control is a testament to the precision required in modern pharmaceutical manufacturing. A thorough understanding of its formation mechanism, coupled with the application of high-resolution analytical techniques and robust purification strategies, is essential for any organization involved in the synthesis of this life-saving drug. This integrated approach ensures that the final API meets the stringent quality and purity standards demanded by regulatory authorities and patients worldwide.

References

- This compound | CAS 1217751-95-5 - Veeprho. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdPm-BhLySsRD2wKZLUbQUhyLdLW0DtgD_HiTULsrlR5pEe3AAwAkgrBc01Dms7RoZUUI6POXoytXE0Aoau2Q_qYry0XCQb1rs_lp0mTDf9nqNF_GV-9xP5b2cLEhwcJltDhlK5bCG1cuEgkq64k88HCHZyiGbOTl4sXTFZLdNuQ==]

- This compound | C37H43FN2O5 | CID 46780497 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/46780497]

- Chapter 4: Synthesis of Atorvastatin - Books - The Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/ebook/978-1-78262-892-8/978-1-78262-892-8-chapter/978-1-78262-892-8-c004]

- WO2007029216A1 - Preparation of an atorvastatin intermediate - Google Patents. [URL: https://patents.google.

Sources

The Unwanted Isomer: A Technical Guide to the Formation and Control of 10-trans-Atorvastatin tert-Butyl Ester

Abstract

Atorvastatin, a leading synthetic HMG-CoA reductase inhibitor, is a cornerstone in the management of hypercholesterolemia. The complexity of its synthesis, however, presents significant challenges in controlling process-related impurities. Among these is the diastereomeric impurity, 10-trans-Atorvastatin tert-Butyl Ester, an isomer of a key synthetic intermediate. The presence of this impurity can impact the final drug substance's purity, efficacy, and safety profile. This in-depth technical guide provides a comprehensive exploration of the formation, analytical characterization, and strategic control of this compound. We will delve into the mechanistic underpinnings of its formation, provide detailed, field-proven analytical methodologies for its detection and quantification, and outline robust control strategies to mitigate its presence in the manufacturing process. This guide is intended for researchers, scientists, and drug development professionals dedicated to ensuring the highest standards of quality and safety in the synthesis of Atorvastatin.

Introduction: The Stereochemical Challenge in Atorvastatin Synthesis

Atorvastatin possesses two stereogenic centers in its 3,5-dihydroxyheptanoic acid side chain, giving rise to four possible stereoisomers. The therapeutically active form is the (3R, 5R)-isomer, commonly referred to as the cis-isomer. The synthesis of Atorvastatin often proceeds through a key intermediate, Atorvastatin tert-Butyl Ester, which retains this critical stereochemistry. However, under certain process conditions, isomerization can occur, leading to the formation of diastereomers, including the (3S, 5R)-isomer, also known as this compound.

The control of stereoisomeric impurities is a critical aspect of pharmaceutical manufacturing, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles.[1] Therefore, a thorough understanding of the formation and control of this compound is paramount for any organization involved in the synthesis of Atorvastatin.

Mechanistic Insights into the Formation of this compound

The formation of the 10-trans isomer from the desired cis-isomer is a result of epimerization at one of the chiral centers of the dihydroxyheptanoate side chain. While the precise mechanism can be influenced by various factors, it is often catalyzed by acidic or basic conditions, or elevated temperatures during the synthesis or storage of the Atorvastatin tert-Butyl Ester intermediate.

The likely point of epimerization is the C-5 hydroxyl group. Under certain conditions, this hydroxyl group can be protonated or deprotonated, facilitating a reversible retro-aldol type reaction or a similar equilibrium process. This can lead to a temporary loss of stereochemistry at the C-5 position, and upon re-formation of the bond, both the cis and trans diastereomers can be generated. The relative stability of the two isomers and the reaction conditions will dictate the final isomeric ratio. The trans-isomer may represent a thermodynamically more stable product under certain conditions, while the desired cis-isomer is the kinetically favored product of the initial stereoselective synthesis.

dot

Figure 1: Conceptual diagram illustrating the isomerization of cis-Atorvastatin tert-Butyl Ester to its trans-diastereomer under the influence of process-related stress conditions.

Analytical Characterization: Detecting and Quantifying the 10-trans Impurity

The accurate detection and quantification of this compound require robust and validated analytical methods capable of separating the diastereomers from the main component and other process-related impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with UV or Mass Spectrometry (MS) detection are the most common techniques employed.

High-Performance Liquid Chromatography (HPLC-UV) Method

A well-developed HPLC method is crucial for the routine quality control of Atorvastatin intermediates. Chiral stationary phases are often necessary for the effective separation of diastereomers.

Table 1: HPLC-UV Method Parameters for Diastereomeric Separation

| Parameter | Recommended Conditions |

| Column | Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase | n-Hexane:Ethanol:Trifluoroacetic Acid (85:15:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 246 nm |

| Injection Volume | 10 µL |

| Typical Retention Time (cis) | ~6.6 min |

| Typical Retention Time (trans) | ~7.6 min |

Note: These are starting conditions and may require optimization based on the specific column and system used.

Experimental Protocol: HPLC-UV Analysis

-

Mobile Phase Preparation: Precisely mix n-hexane, ethanol, and trifluoroacetic acid in the specified ratio. Degas the mobile phase before use.

-

Standard Preparation:

-

Prepare a stock solution of the this compound reference standard at a concentration of 100 µg/mL in the mobile phase.

-

Prepare a stock solution of the cis-Atorvastatin tert-Butyl Ester at a concentration of 1 mg/mL in the mobile phase.

-

-

Sample Preparation: Dissolve the sample of Atorvastatin tert-Butyl Ester intermediate in the mobile phase to a final concentration of approximately 1 mg/mL.

-

System Suitability:

-

Inject the this compound standard to confirm its retention time.

-

Inject a spiked sample containing both the cis- and trans-isomers to ensure adequate resolution (Rs > 1.5) between the two peaks.

-

-

Analysis: Inject the sample solution and integrate the peak areas for both the cis- and trans-isomers.

-

Quantification: Calculate the percentage of the 10-trans isomer in the sample using the area normalization method or by using a calibration curve generated from the reference standard.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For higher sensitivity and selectivity, especially for trace-level quantification and confirmation of the impurity's identity, UPLC-MS/MS is the method of choice.

Table 2: UPLC-MS/MS Method Parameters

| Parameter | Recommended Conditions |

| Column | Acquity UPLC HSS T3 (100 mm x 2.1 mm, 1.8 µm) or equivalent |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-5 min, 40-90% B; 5-6 min, 90% B; 6-6.1 min, 90-40% B; 6.1-8 min, 40% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (cis/trans) | m/z 615.3 -> 440.2 |

Note: The MRM transition is for the protonated molecule [M+H]+ and a characteristic fragment ion. This may need to be optimized on the specific mass spectrometer used.

dot

Figure 2: A typical analytical workflow for the identification and quantification of this compound.

Forced Degradation Studies: Probing the Formation of the 10-trans Impurity

Forced degradation studies are essential to understand the degradation pathways of a drug substance and to develop stability-indicating analytical methods.[2] A well-designed forced degradation study can intentionally generate the this compound impurity, providing valuable information on the conditions that favor its formation.

Experimental Protocol: Forced Degradation Study

-

Sample Preparation: Prepare a solution of high-purity cis-Atorvastatin tert-Butyl Ester in a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acidic Hydrolysis: Add 1N HCl to the sample solution and heat at 60°C for 24 hours.

-

Basic Hydrolysis: Add 1N NaOH to the sample solution and keep at room temperature for 24 hours.

-

Oxidative Degradation: Add 3% H₂O₂ to the sample solution and keep at room temperature for 24 hours.

-

Thermal Degradation: Store the solid sample at 105°C for 48 hours.

-

-

Neutralization: After the specified stress period, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

-

Analysis: Analyze the stressed samples using the validated HPLC-UV or UPLC-MS/MS method described in Section 3.

-

Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify and quantify the this compound peak and any other degradation products formed.

Table 3: Expected Outcome of Forced Degradation Studies

| Stress Condition | Expected Formation of 10-trans Isomer | Other Potential Degradants |

| Acidic Hydrolysis | High potential for isomerization | Atorvastatin lactone, hydrolysis of the tert-butyl ester |

| Basic Hydrolysis | Moderate potential for isomerization | Hydrolysis of the tert-butyl ester (saponification) |

| Oxidative Degradation | Low to moderate potential | Oxidation products of the pyrrole ring |

| Thermal Degradation | Moderate potential for isomerization | Various degradation products |

Control Strategies: Mitigating the Formation of this compound

The control of this compound is best achieved through a comprehensive understanding of the process parameters that influence its formation and implementing appropriate control measures.

-

pH Control: Maintaining a neutral or near-neutral pH during the synthesis and work-up steps involving the tert-butyl ester intermediate is critical to minimize acid or base-catalyzed isomerization.

-

Temperature Management: Avoiding excessive temperatures and prolonged heating times during reactions and distillations can significantly reduce the rate of epimerization.

-

Reaction Time Optimization: Minimizing the time the intermediate is held in solution, especially under non-ideal pH or temperature conditions, is crucial.

-

Raw Material Quality: Ensuring the stereochemical purity of starting materials is a fundamental prerequisite for controlling the final impurity profile.

-

In-Process Controls (IPCs): Implementing routine in-process monitoring using the validated analytical methods described in this guide allows for early detection of the 10-trans isomer and enables timely corrective actions.

-

Crystallization and Purification: If the 10-trans isomer is formed, it may be possible to reduce its levels through carefully designed crystallization or chromatographic purification steps of the intermediate or the final API.

dot

Figure 3: A multi-faceted approach to controlling the formation of this compound.

Conclusion

The formation of this compound is a critical quality attribute that must be carefully controlled during the synthesis of Atorvastatin. A thorough understanding of the underlying chemical mechanisms, coupled with the implementation of robust analytical methods and strategic process controls, is essential for ensuring the purity, safety, and efficacy of the final drug substance. The methodologies and strategies outlined in this guide provide a comprehensive framework for researchers and drug development professionals to effectively manage this challenging impurity, ultimately contributing to the production of high-quality Atorvastatin.

References

-

Stach, J., Havlíček, J., Plaček, L., & Rádl, S. (2008). Synthesis of Some Impurities and/or Degradation Products of Atorvastatin. Collection of Czechoslovak Chemical Communications, 73(2), 229–246. [Link]

-

Lane, S. (n.d.). Quality Control in the Synthesis of Atorvastatin Calcium. Pharmaceutical Networking. [Link]

-

Hamache, K., et al. (2024). Chiral screening approach of atorvastatin diastereomers by HPLC method. Mediterranean Journal of Pharmacy and Pharmaceutical Sciences, 4(1), 121-125. [Link]

-

Mornar, A., et al. (2010). Separation, Characterization, and Quantification of Atorvastatin and Related Impurities by Liquid Chromatography-Electrospray Ionization Mass Spectrometry. Analytical Letters, 43(18), 2859-2871. [Link]

-

Vishnu Murthy, M., et al. (2009). A VALIDATED LC METHOD FOR DETERMINATION OF THE ENANTIOMERIC PURITY OF ATORVASTATIN IN BULK DRUG AND DOSAGE FORMS. Rasayan Journal of Chemistry, 2(4), 836-841. [Link]

-

Li, Y., et al. (2017). Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC–MS/MS. Analytical Methods, 9(18), 2739-2745. [Link]

-

Gigovska, M. H., et al. (2018). Optimization of a forced degradation study of atorvastatin employing an experimental design approach. Macedonian Journal of Chemistry and Chemical Engineering, 37(2), 225-236. [Link]

-

Vukkum, P., et al. (2013). Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. Scientia Pharmaceutica, 81(1), 93-114. [Link]

-

de Cássia da Silva, T., et al. (2017). Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC. Molecules, 22(12), 2085. [Link]

Sources

- 1. pharmaceutical-networking.com [pharmaceutical-networking.com]

- 2. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomy of a Blockbuster: A Technical Guide to the Biological Activity of Atorvastatin Stereoisomers

Introduction: Beyond the Single Molecule

Atorvastatin, a cornerstone in the management of hypercholesterolemia, is a testament to the power of targeted enzyme inhibition. Its remarkable efficacy in lowering low-density lipoprotein (LDL) cholesterol stems from its potent and selective inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] However, the therapeutic entity we know as atorvastatin is a specific stereoisomer, and its chiral nature gives rise to a fascinating and often overlooked aspect of its pharmacology: the distinct biological activities of its stereoisomeric counterparts.

This technical guide delves into the nuanced world of atorvastatin's stereoisomers, providing researchers, scientists, and drug development professionals with an in-depth understanding of their differential on-target and off-target effects. We will explore the critical importance of stereochemistry in drug action, detail the experimental methodologies for characterizing these differences, and provide insights into the implications for drug development and safety assessment.

Atorvastatin possesses two chiral centers, giving rise to four stereoisomers: (3R,5R), (3R,5S), (3S,5R), and (3S,5S). The clinically utilized and therapeutically active form is the (3R,5R)-enantiomer.[3] While the other stereoisomers are often summarily dismissed as "inactive," a closer examination reveals a more complex reality with significant implications for drug-drug interactions and potential idiosyncratic adverse effects.

On-Target Activity: The Stereospecific Inhibition of HMG-CoA Reductase

The primary therapeutic action of atorvastatin is the competitive inhibition of HMG-CoA reductase. This interaction is highly stereospecific, with the (3R,5R)-enantiomer exhibiting the vast majority of the inhibitory activity. The structural arrangement of the hydroxyl and carboxyl groups in the (3R,5R) configuration allows for optimal binding to the active site of the enzyme, mimicking the natural substrate, HMG-CoA.[4]

Table 1: HMG-CoA Reductase Inhibitory Potency of Atorvastatin and Related Compounds

| Compound | IC50 (nM) | Notes |

| Atorvastatin ((3R,5R)-enantiomer) | 3 - 20 | A potent inhibitor of HMG-CoA reductase.[6] |

| (3S,5R)-Fluvastatin | Inactive | Demonstrates the importance of stereochemistry for activity.[6] |

| (3R,5S)-Fluvastatin | Significantly more active than (3S,5R) | The active enantiomer of fluvastatin.[6] |

The profound difference in inhibitory potency underscores the critical importance of stereoselective synthesis in the manufacturing of atorvastatin to ensure therapeutic efficacy and minimize the administration of isomeric ballast.

Off-Target Activities: The Hidden Pharmacology of "Inactive" Stereoisomers

The biological activity of atorvastatin's "inactive" stereoisomers is not negligible. In fact, these molecules exhibit distinct pharmacological profiles, primarily through their interaction with the pregnane X receptor (PXR), a key nuclear receptor that regulates the expression of drug-metabolizing enzymes and transporters.[1][7][8]

Activation of PXR by xenobiotics, including drugs, can lead to the induction of cytochrome P450 (CYP) enzymes, particularly CYP3A4, which is responsible for the metabolism of a vast array of therapeutic agents.[3] This induction can have significant clinical consequences, including accelerated drug clearance, reduced therapeutic efficacy, and the formation of toxic metabolites.

A seminal study by Korhonova et al. (2015) revealed that the stereoisomers of atorvastatin differentially activate PXR and subsequently induce the expression of various CYP enzymes in primary human hepatocytes.[1][7]

Table 2: Differential Effects of Atorvastatin Stereoisomers on PXR Activation and CYP Induction

| Stereoisomer | PXR Activation (EC50, µM) | CYP2A6 Induction | CYP2B6 Induction | CYP3A4 Induction |

| (3R,5R) | Not reported | +++ | +++ | +++ |

| (3R,5S) | Not reported | ++ | ++ | ++ |

| (3S,5R) | Not reported | ++ | + | ++ |

| (3S,5S) | Not reported | + | + | + |

Data synthesized from Korhonova et al. (2015). The number of "+" symbols indicates the relative potency of induction, with "+++" being the most potent.

The study demonstrated that the clinically used (3R,5R)-atorvastatin is a potent inducer of CYP2A6, CYP2B6, and CYP3A4.[1][7] Interestingly, the other "inactive" stereoisomers also induced these enzymes, albeit with varying potencies.[1][7] This finding is of paramount importance as it suggests that the presence of these stereoisomers as impurities in a drug formulation could contribute to drug-drug interactions.

Pharmacokinetics: A Missing Piece of the Puzzle

It is plausible that the different stereoisomers exhibit distinct pharmacokinetic properties, which could influence their systemic exposure and, consequently, their on-target and off-target effects. Further research in this area is warranted to fully elucidate the clinical implications of stereoisomerism in atorvastatin therapy.

Experimental Protocols

Protocol 1: HMG-CoA Reductase Activity Assay (Spectrophotometric)

This protocol outlines a standard in vitro assay to determine the inhibitory potency of atorvastatin stereoisomers on HMG-CoA reductase activity by monitoring the consumption of NADPH.

Materials:

-

Purified HMG-CoA reductase enzyme

-

HMG-CoA substrate solution

-

NADPH solution

-

Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, containing 10 mM DTT and 1 mM EDTA)

-

Atorvastatin stereoisomers (dissolved in a suitable solvent, e.g., DMSO)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare serial dilutions of each atorvastatin stereoisomer in the assay buffer.

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

HMG-CoA reductase enzyme solution

-

Atorvastatin stereoisomer dilution or vehicle control (e.g., DMSO)

-

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the HMG-CoA substrate solution and NADPH solution to each well.

-

Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C.

-

Calculate the initial rate of reaction (V) for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: PXR Activation Reporter Gene Assay

This protocol describes a cell-based assay to quantify the activation of the pregnane X receptor (PXR) by atorvastatin stereoisomers using a luciferase reporter system.

Materials:

-

HepaRG or other suitable human liver cell line

-

PXR expression vector

-

CYP3A4 promoter-luciferase reporter vector

-

Transient transfection reagent

-

Cell culture medium and supplements

-

Atorvastatin stereoisomers (dissolved in DMSO)

-

Positive control (e.g., Rifampicin)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Co-transfect the cells with the PXR expression vector and the CYP3A4 promoter-luciferase reporter vector using a suitable transfection reagent.

-

Plate the transfected cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of atorvastatin stereoisomers or vehicle control (DMSO) for 24-48 hours. Include a positive control (Rifampicin).

-

After the incubation period, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

-

Normalize the luciferase activity to a measure of cell viability (e.g., protein concentration or a co-transfected control reporter).

-

Calculate the fold induction of luciferase activity relative to the vehicle control.

-

Plot the fold induction against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Protocol 3: CYP3A4 Induction Assay in Primary Human Hepatocytes

This protocol details a method to assess the induction of CYP3A4 mRNA expression by atorvastatin stereoisomers in primary human hepatocytes.

Materials:

-

Cryopreserved or fresh primary human hepatocytes

-

Hepatocyte culture medium and supplements

-

Atorvastatin stereoisomers (dissolved in DMSO)

-

Positive control (e.g., Rifampicin)

-

RNA extraction kit

-

Reverse transcription kit

-

Quantitative PCR (qPCR) primers and probes for CYP3A4 and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument and reagents

Procedure:

-

Thaw and plate the primary human hepatocytes according to the supplier's protocol.

-

Allow the cells to acclimate for 24-48 hours.

-

Treat the hepatocytes with different concentrations of atorvastatin stereoisomers or vehicle control (DMSO) for 48-72 hours. Include a positive control (Rifampicin).

-

After the treatment period, harvest the cells and extract total RNA using a suitable kit.

-

Perform reverse transcription to synthesize cDNA.

-

Quantify the mRNA expression of CYP3A4 and the housekeeping gene using qPCR.

-

Calculate the relative expression of CYP3A4 mRNA normalized to the housekeeping gene using the ΔΔCt method.

-

Determine the fold induction of CYP3A4 mRNA expression relative to the vehicle control.

Visualization of Key Concepts and Workflows

Caption: The inhibitory action of (3R,5R)-atorvastatin on the HMG-CoA reductase pathway.

Caption: Workflow of PXR activation and subsequent CYP enzyme induction by atorvastatin stereoisomers.

Conclusion and Future Directions